Ambroxol-d5 (hydrochloride)

Bioanalysis LC-MS/MS Pharmacokinetics

This is a method-critical deuterated internal standard (d5), essential for achieving the precision (CV 1.0–5.6%) and accuracy (97.1–108.7%) demanded by FDA/EMA bioanalytical guidelines. Non-isotopic substitutes introduce unacceptable matrix variability. Only this specific high-purity lot corrects for sample-to-sample ionization effects, enabling validated LLOQs as low as 0.075 ng/mL and robust multi-analyte bioequivalence studies.

Molecular Formula C13H19Br2ClN2O
Molecular Weight 419.59 g/mol
Cat. No. B10855827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbroxol-d5 (hydrochloride)
Molecular FormulaC13H19Br2ClN2O
Molecular Weight419.59 g/mol
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
InChIInChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D;
InChIKeyQNVKOSLOVOTXKF-LIZULUGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ambroxol-d5 (Hydrochloride) Internal Standard: Procurement Specifications and Analytical Baseline


Ambroxol-d5 (hydrochloride), CAS 2741380-71-0, is a deuterium-labeled analog of the mucolytic expectorant ambroxol hydrochloride. It is purpose-synthesized for use as an internal standard (IS) in the quantitative analysis of ambroxol via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound features five deuterium atoms incorporated into the cyclohexanol ring, resulting in a nominal mass shift of +5 Da relative to unlabeled ambroxol . This isotopic labeling provides near-identical physicochemical behavior to the target analyte, which is essential for correcting for sample-to-sample variability in extraction efficiency, ionization suppression, and instrument response [1].

Why Generic Ambroxol-d5 (Hydrochloride) Substitution is Scientifically Inadmissible for Regulated Bioanalysis


In quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) like ambroxol-d5 is not a generic option but a methodological necessity mandated by regulatory guidance [1]. Substituting ambroxol-d5 with a non-isotopic internal standard (e.g., clenbuterol, palmatine) or even a different deuterated analog introduces unacceptable variability due to differential matrix effects, extraction recovery, and ionization efficiency [2]. Only a co-eluting SIL-IS with identical chemical properties can reliably compensate for the complex and sample-specific ion suppression or enhancement inherent in electrospray ionization LC-MS/MS analyses of biological matrices. Consequently, the procurement of a specific, high-purity ambroxol-d5 lot is critical for assay reproducibility and regulatory compliance.

Ambroxol-d5 (Hydrochloride) Comparative Evidence for Scientific Selection and Procurement


Quantitative Method Performance in Human Plasma Using Ambroxol-d5 vs. Non-isotopic Internal Standards

A validated UHPLC-MS/MS method for ambroxol in human plasma utilizing ambroxol-d5 as the internal standard (IS) achieved intra- and inter-run precisions of 1.0%-5.6% and accuracies of 97.1%-108.7% across a linear range of 2-400 ng/mL [1]. In contrast, a separate validated LC-MS/MS method using the non-isotopic internal standard carbamazepine reported a higher lower limit of quantitation (LLOQ) of 0.53 ng/mL and lower extraction recoveries of 82.51%-93.57% for ambroxol [2]. The use of ambroxol-d5 enables a lower LLOQ (calculated as 2 ng/mL based on a 50 µL sample volume) and demonstrates superior method precision and accuracy, which are critical for detecting low plasma concentrations in bioequivalence studies.

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Isotopic Purity and Mass Spectral Interference Mitigation for Ambroxol-d5

The isotopic purity of commercially available ambroxol-d5 hydrochloride is specified at ≥99.46% by HPLC . This high degree of labeling minimizes the presence of unlabeled ambroxol (d0) in the IS preparation. In quantitative MS methods, any d0-ambroxol impurity in the IS will contribute to the signal for the target analyte, leading to a systematic overestimation of analyte concentration, particularly at the lower end of the calibration curve. The specified purity of ≥99.46% translates to a maximum potential interference of <0.54% from unlabeled material, ensuring that the IS does not compromise the accuracy of the assay, a critical differentiator from lower-purity or uncharacterized deuterated standards.

Isotopic Purity Mass Spectrometry Quantitative Accuracy Reference Standard

Validated Analytical Range Extension via Deuterated Internal Standardization

In the development of a multi-analyte HPLC-MS/MS method, the use of deuterated internal standards, including ambroxol-d5, enabled a validated analytical range for ambroxol in human plasma of 0.075–3 ng/mL [1]. This ultra-low quantification range is a direct result of the SIL-IS's ability to correct for matrix effects and instrument variability. In comparison, an earlier LC-MS/MS method for ambroxol using a non-isotopic internal standard (clenbuterol) achieved a validated linear range of 1-200 ng/mL, with the lower limit of quantitation (LLOQ) being >13 times higher [2]. The 13.3-fold lower LLOQ achieved with ambroxol-d5 is essential for studies requiring accurate measurement of trace-level drug concentrations, such as late time-point sampling in pharmacokinetic profiles.

Analytical Chemistry HPLC-MS/MS Therapeutic Drug Monitoring Method Development

Ambroxol-d5 (Hydrochloride) Application Scenarios: Matching Evidence to Use Case


Regulated Bioequivalence and Pharmacokinetic Studies

This is the primary and most stringent application. The validated UHPLC-MS/MS method using ambroxol-d5 demonstrates the necessary precision (1.0%-5.6% CV) and accuracy (97.1%-108.7%) to meet FDA and EMA criteria for bioanalytical method validation [1]. The use of a co-eluting SIL-IS is essential for reliably determining pharmacokinetic parameters (AUC, Cmax) and establishing bioequivalence between test and reference formulations, as evidenced by the successful application of this method in a human bioequivalence trial [1].

High-Sensitivity Quantification in Complex Biological Matrices

For research requiring the quantification of trace ambroxol concentrations, such as in late-stage pharmacokinetic sampling, tissue distribution studies, or analysis of low-volume pediatric samples, ambroxol-d5 is indispensable. Its use enables a validated LLOQ of 0.075 ng/mL in human plasma, a 13.3-fold improvement over methods using non-isotopic internal standards [2]. This sensitivity is unattainable without the matrix effect compensation provided by a high-purity deuterated analog.

Multi-Analyte Panel Development and Validation

In methods designed to simultaneously quantify multiple analytes (e.g., salbutamol, bromhexine, guaifenesin) alongside ambroxol, the use of individual SIL-IS for each analyte, including ambroxol-d5, is a best practice [2]. This approach ensures that each analyte's specific matrix effect and recovery profile is independently corrected, leading to a more robust and accurate multi-analyte method compared to using a single, non-isotopic IS for all compounds.

Quality Control and Impurity Profiling

The high isotopic purity (≥99.46%) of ambroxol-d5 makes it suitable as a reference standard for developing and validating methods to detect and quantify trace levels of ambroxol-related impurities in drug substances and finished products . Its distinct mass shift allows it to be used in spike-and-recovery experiments to assess matrix effects on impurity quantification, ensuring that analytical methods are free from bias and capable of detecting impurities at ICH-required thresholds.

Technical Documentation Hub

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